5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylic acid
CAS No.:
Cat. No.: VC16549508
Molecular Formula: C7H4BrN3O2
Molecular Weight: 242.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H4BrN3O2 |
|---|---|
| Molecular Weight | 242.03 g/mol |
| IUPAC Name | 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylic acid |
| Standard InChI | InChI=1S/C7H4BrN3O2/c8-4-2-1-3-5(10-4)11-6(9-3)7(12)13/h1-2H,(H,12,13)(H,9,10,11) |
| Standard InChI Key | YSXKLAMKWDGOSA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=NC2=C1NC(=N2)C(=O)O)Br |
Introduction
Molecular Structure and Physicochemical Properties
5-Bromo-1H-imidazo[4,5-b]pyridine-2-carboxylic acid (C₇H₄BrN₃O₂) features a fused imidazo[4,5-b]pyridine core with a bromine atom at position 5 and a carboxylic acid group at position 2 . The planar aromatic system facilitates π-π stacking interactions, while the bromine substituent enhances electrophilic reactivity. Key properties include:
Table 1: Molecular Properties
The compound’s crystal structure remains uncharacterized, but analogous imidazo[4,5-b]pyridines exhibit orthorhombic systems with intermolecular hydrogen bonding .
Synthetic Methodologies
General Synthesis Routes
The synthesis of imidazo[4,5-b]pyridine derivatives typically involves cyclization of brominated pyridine precursors. A scalable method reported by ACS Omega employs:
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Starting Material: 2-Amino-5-bromopyridine.
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Cyclization: Reaction with aldehydes (e.g., benzaldehyde) in a water-isopropyl alcohol (H₂O-IPA) solvent system using Zn dust as a reductant .
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Carboxylation: Post-cyclization oxidation or carboxylation to introduce the carboxylic acid group .
Reaction Conditions:
Optimization Challenges
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Regioselectivity: Bromine at position 5 directs electrophilic substitution to position 2, but competing reactions may occur with sterically hindered aldehydes .
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Purification: Column chromatography (ethyl acetate/hexane) is required to isolate the carboxylic acid derivative due to polar byproducts .
| Compound | Target Enzyme | IC₅₀ (µM) | Source |
|---|---|---|---|
| 5-Bromo derivative | Aurora A kinase | Pending | – |
| 6-Bromo analog | NF-κB pathway | 12.5 µg/mL | |
| Unsubstituted derivative | CDK2 | 1.2 |
Antimicrobial Activity
Preliminary data on related brominated imidazo[4,5-b]pyridines suggest broad-spectrum antimicrobial properties:
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MIC Values: 12.5–25 µg/mL against Staphylococcus aureus and Escherichia coli.
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Mechanism: Disruption of bacterial cell wall synthesis via binding to penicillin-binding proteins (PBPs).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (DMSO-d₆):
Mass Spectrometry
Challenges and Future Directions
Knowledge Gaps
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Toxicity Profile: No in vivo data available.
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Solubility Optimization: Poor aqueous solubility limits bioavailability.
Research Priorities
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Crystallographic Studies: To resolve binding modes in enzyme complexes.
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Structure-Activity Relationships (SAR): Systematic modification of the bromine and carboxylic acid groups.
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